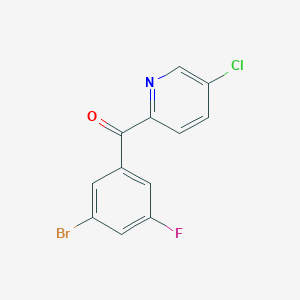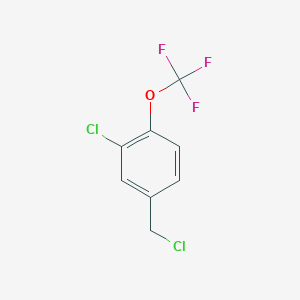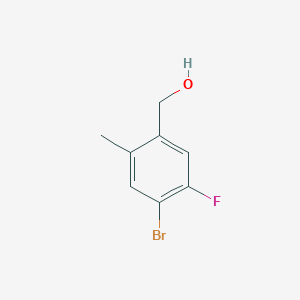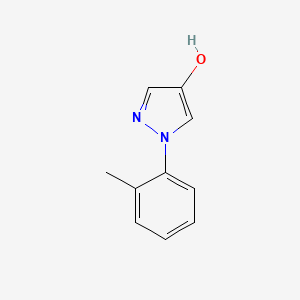
Dimethyl-phenyl-(trimethylsilyl)methylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-phenyl-(trimethylsilyl)methylsilane, also known as DPTMS, is a silylating reagent used in organic synthesis and in the study of biochemistry and physiology. It is a colorless liquid with a boiling point of 103 °C and a melting point of -65 °C. DPTMS is a versatile reagent that is used to modify and protect various functional groups in organic molecules. It is also used to modify the structure of proteins and other biomolecules, as well as to study their biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Dimethyl-phenyl-(trimethylsilyl)methylsilane is widely used in scientific research to modify proteins and other biomolecules. It is used to study the structure and function of proteins, as well as to study their biochemical and physiological effects. It has also been used to study the structure and function of other biomolecules, such as carbohydrates and lipids. In addition, this compound has been used to study the structure and function of enzymes and other catalysts.
Mecanismo De Acción
Dimethyl-phenyl-(trimethylsilyl)methylsilane acts as a silylating reagent, which means it can modify the structure of proteins and other biomolecules by adding a silyl group to a functional group on the molecule. The silyl group can act as an anchor for other molecules, allowing them to bind more tightly to the protein or biomolecule. It can also modify the shape of the molecule, allowing it to bind more effectively to other molecules.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of proteins and other biomolecules. It has been used to study the effects of proteins on the immune system, as well as their ability to bind to other molecules. It has also been used to study the effects of carbohydrates and lipids on the metabolism and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimethyl-phenyl-(trimethylsilyl)methylsilane in laboratory experiments is its low toxicity. It is also relatively easy to use and is relatively stable in solution. However, it is not as effective as other silylating reagents, such as trimethylsilyl chloride, and it can be difficult to remove from the reaction mixture.
Direcciones Futuras
The use of Dimethyl-phenyl-(trimethylsilyl)methylsilane in scientific research is expected to continue to grow in the coming years. It is likely to be used in the study of enzymes and other catalysts, as well as in the study of the structure and function of proteins and other biomolecules. It could also be used to study the effects of drugs on the body, as well as their ability to bind to other molecules. Additionally, it could be used to study the effects of environmental pollutants on the body, as well as their ability to bind to other biomolecules. Finally, it could be used to study the effects of different diets on the body, as well as the effects of different nutrients on the body.
Métodos De Síntesis
Dimethyl-phenyl-(trimethylsilyl)methylsilane is synthesized from trimethylsilyl chloride (TMSCl) and dimethylphenylsilane (DMP). The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as acetonitrile. The reaction proceeds in two steps: first, the TMSCl reacts with the DMP to form a silyl chloride intermediate; second, the base reacts with the silyl chloride to form this compound. The reaction is typically carried out at room temperature and is complete within a few hours.
Propiedades
IUPAC Name |
dimethyl-phenyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22Si2/c1-13(2,3)11-14(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQAZNJQGWLJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanamine hydrochloride](/img/structure/B6306886.png)





![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)



